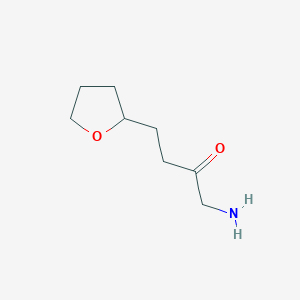

![molecular formula C46H63N7O12S B12103291 3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)

3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This complex compound is a mouthful, but let’s break it down It consists of several functional groups, including amides, hydroxyls, and carboxylic acids The core structure features a central pentanoic acid backbone with various substituents

Métodos De Preparación

Synthetic Routes:

Chemical Synthesis: The compound can be synthesized through multi-step organic reactions. Key steps involve amide formation, esterification, and cyclization. Specific reagents and conditions vary depending on the synthetic route.

Enzymatic Synthesis: Enzymes can catalyze specific reactions to assemble the compound. Biocatalysis offers greener and more selective pathways.

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps allows for efficient production.

Industrial Production:

Industrial-scale synthesis typically involves optimized chemical processes. Researchers and manufacturers continually refine these methods to improve yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

The compound undergoes various reactions:

Oxidation: Oxidative processes modify functional groups (e.g., hydroxylation).

Reduction: Reduction reactions alter carbonyl groups (e.g., converting ketones to alcohols).

Substitution: Substituents can be replaced (e.g., amidation).

Cyclization: Intramolecular reactions form rings. Common reagents include acyl chlorides, amines, and protecting groups. Major products depend on reaction conditions and regioselectivity.

Aplicaciones Científicas De Investigación

Chemistry:

Drug Design: Researchers explore its potential as a lead compound for novel drugs.

Bioconjugation: The compound’s functional groups allow site-specific labeling.

Biology:

Enzyme Inhibition: Investigated as an enzyme inhibitor.

Cell Signaling: May modulate cellular pathways.

Medicine:

Anti-Inflammatory: Potential therapeutic due to its structural features.

Antibacterial: Investigated for antibacterial properties.

Industry:

Materials Science: Used in polymer chemistry.

Biotechnology: Applied in diagnostics and drug delivery.

Mecanismo De Acción

The compound likely interacts with specific receptors or enzymes. Further studies are needed to elucidate its precise mode of action. Molecular targets and signaling pathways remain subjects of ongoing research.

Comparación Con Compuestos Similares

Propiedades

Fórmula molecular |

C46H63N7O12S |

|---|---|

Peso molecular |

938.1 g/mol |

Nombre IUPAC |

3-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid |

InChI |

InChI=1S/C46H63N7O12S/c1-25(2)40(52-43(61)33(48-28(5)54)21-29-16-18-30(55)19-17-29)44(62)49-31(13-8-9-20-47-37(57)15-7-6-14-36-41-34(24-66-36)51-46(64)53-41)42(60)50-32(22-38(58)59)35(56)23-65-45(63)39-26(3)11-10-12-27(39)4/h10-12,16-19,25,31-34,36,40-41,55H,6-9,13-15,20-24H2,1-5H3,(H,47,57)(H,48,54)(H,49,62)(H,50,60)(H,52,61)(H,58,59)(H2,51,53,64) |

Clave InChI |

SQVWAAVGDUBSLA-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)

![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)

![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)

![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)

![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)